molecular formula C20H19NO3S B2974730 Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate CAS No. 923493-88-3

Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B2974730
CAS No.: 923493-88-3
M. Wt: 353.44
InChI Key: DLPVOCYBTBOMQF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate is a benzo[b]thiophene derivative featuring a p-tolyl (4-methylphenyl) group attached via an acetamido linker at the 2-position and an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)acetyl]amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-3-24-20(23)18-15-6-4-5-7-16(15)25-19(18)21-17(22)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPVOCYBTBOMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophenes. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural features, including the benzo[b]thiophene core and the acetamido functional group. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of this compound is C20H23NO5S, with a molecular weight of approximately 389.47 g/mol. The structure includes:

  • Benzo[b]thiophene core : Known for diverse biological activities.
  • Acetamido group : May enhance solubility and bioavailability.
  • p-Tolyl substituent : Adds to the compound's hydrophobic character.

These structural components suggest potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that benzo[b]thiophene derivatives exhibit various antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of benzo[b]thiophenes has been explored in several studies. For example, compounds derived from this class have been identified as apoptosis-inducing agents in breast cancer cell lines . The mechanism of action often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds in this category have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models . Such effects are crucial for developing therapies for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural characteristics. A systematic examination of similar compounds reveals that modifications at specific positions on the benzo[b]thiophene scaffold significantly influence their potency and selectivity against various biological targets .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobialTBDOngoing Studies
Benzo[b]thiophene derivative AAnticancer16
Benzo[b]thiophene derivative BAnti-inflammatoryTBD

Table 2: Structure-Activity Relationship Insights

SubstituentBiological EffectObservations
p-TolylEnhanced hydrophobicityImproved cell membrane penetration
AcetamidoIncreased solubilityBetter bioavailability
Alkyl groupsVaried activity spectrumInfluence on receptor binding

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzo[b]thiophene derivatives against Staphylococcus aureus. The results indicated that specific substitutions enhanced efficacy, with some derivatives achieving MIC values below 20 µg/mL. This suggests that structural modifications can significantly impact antimicrobial potency .

Case Study 2: Anticancer Mechanisms

In vitro experiments on breast cancer cells revealed that this compound induced apoptosis through mitochondrial pathways. The study highlighted the importance of the benzo[b]thiophene core in mediating these effects, making it a promising candidate for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzo[b]thiophene Derivatives

The benzo[b]thiophene core is frequently modified at the 2- and 3-positions, leading to diverse biological and physicochemical properties. Key structural differences among analogs include:

  • Substituents on the acetamido group: The p-tolyl group in the target compound contrasts with substituents like 4-hydroxyphenyl (), 2-imino-4-oxothiazolidin-5-yl (), and cyanoacrylamido derivatives ().
  • Hydrogenation of the benzo[b]thiophene ring : Some analogs, such as tetrahydrobenzo[b]thiophenes (e.g., ), exhibit reduced aromaticity, altering solubility and metabolic stability.
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent at 2-Position Ring Saturation Key Features Reference
Target Compound 2-(p-Tolyl)acetamido Non-hydrogenated Lipophilic due to methyl group -
EU1794-2 () 2-Imino-4-oxothiazolidin-5-yl Tetrahydro NMDAR modulator activity
Compound 6o () 4-Hydroxyphenyl Tetrahydro Polar hydroxyl group enhances solubility
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate () Cyanoacrylamido Non-hydrogenated Active methylene for Knoevenagel condensation
Table 3: Bioactivity Highlights
Compound Bioactivity Mechanism/Application Reference
4-Hydroxy-3,5-dimethoxy derivative () Antioxidant Radical scavenging in four models
EU1794-2 () NMDAR Modulation Positive/negative allosteric modulation
Cyanoacrylamido derivatives () Antibacterial Template for therapeutic development

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